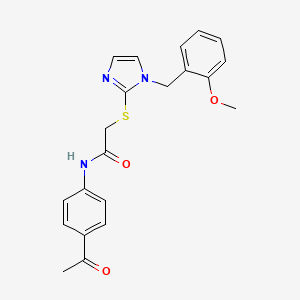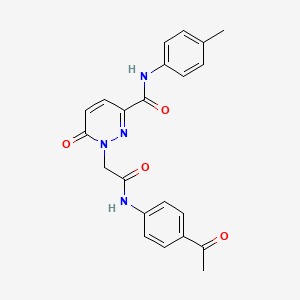
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, also known as AMPI, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. AMPI is a thioacetanilide derivative that possesses anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This compound also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models. It has also been shown to decrease fever and improve glucose tolerance in diabetic rats. Additionally, this compound has been found to protect against oxidative stress-induced neuronal damage in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is its ability to reduce inflammation and pain without causing significant side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential therapeutic applications. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that possesses anti-inflammatory, analgesic, and antipyretic properties. It has potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Although further research is needed to fully understand the mechanism of action and optimal dosage of this compound, it has shown promising results in various animal models.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in various animal models. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)16-7-9-18(10-8-16)23-20(26)14-28-21-22-11-12-24(21)13-17-5-3-4-6-19(17)27-2/h3-12H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWTNIYLLBAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B3313461.png)






![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3313511.png)